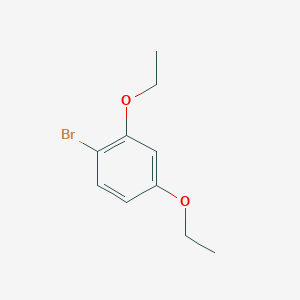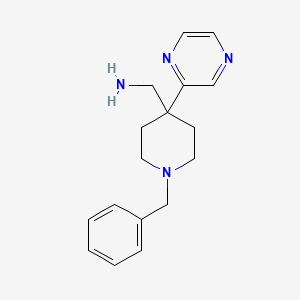
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction yields protected piperazines, which can be deprotected using thiophenol (PhSH) to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
科学研究应用
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a muscarinic receptor antagonist, particularly targeting muscarinic receptor 4 (M4) . This interaction can modulate neurotransmitter release and has implications for treating neurological diseases such as Alzheimer’s and schizophrenia.
相似化合物的比较
Similar Compounds
(1-Benzyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperazine derivative with potential anti-tubercular activity.
Uniqueness
(1-Benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methanamine is unique due to its specific pyrazine ring, which can confer different electronic properties and biological activities compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
属性
分子式 |
C17H22N4 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C17H22N4/c18-14-17(16-12-19-8-9-20-16)6-10-21(11-7-17)13-15-4-2-1-3-5-15/h1-5,8-9,12H,6-7,10-11,13-14,18H2 |
InChI 键 |
CBGAQQWQEDFTBG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(CN)C2=NC=CN=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


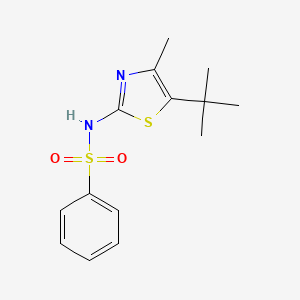
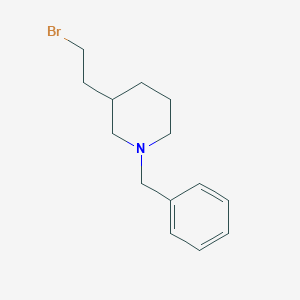

![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
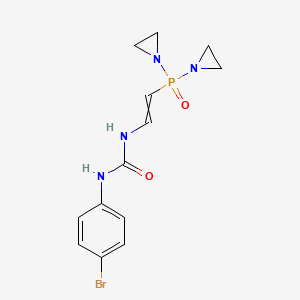
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

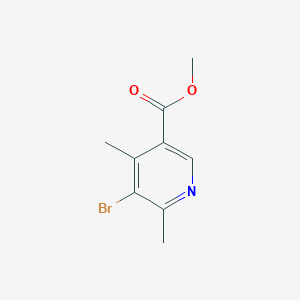
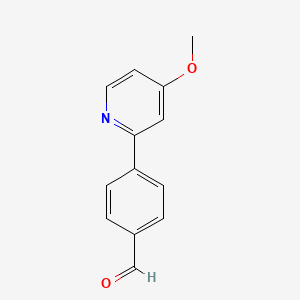
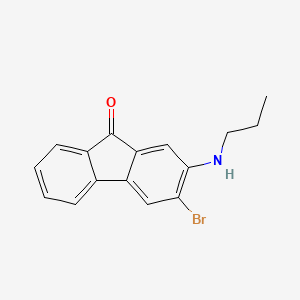

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
